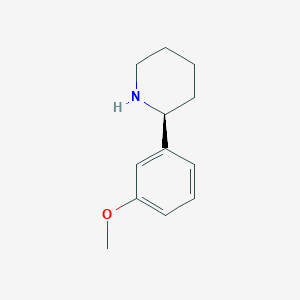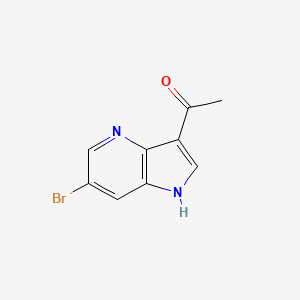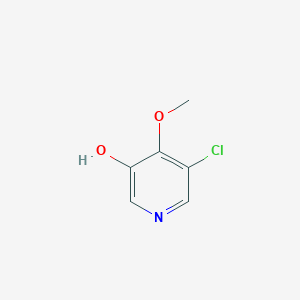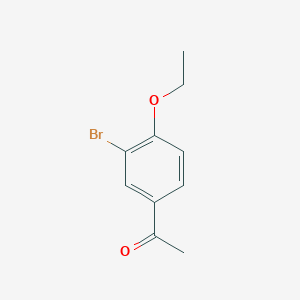![molecular formula C13H15NO3 B11723414 5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of a hydroxyl group and a chromene moiety in its structure suggests potential biological activity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one typically involves multi-step organic reactions. One common method includes:
Formation of the Chromene Ring: This can be achieved through the condensation of salicylaldehyde with an appropriate ketone under acidic or basic conditions.
Spirocyclization: The chromene intermediate is then subjected to spirocyclization with a piperidine derivative, often using a Lewis acid catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chromene ring can be reduced under hydrogenation conditions to form a dihydrochromene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-oxo-spiro[chromene-2,4’-piperidin]-4-(3H)-one.
Reduction: Formation of 5-hydroxy-dihydrospiro[chromene-2,4’-piperidin]-4-(3H)-one.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique spiro structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Manufacturing: Potential incorporation into drug formulations for enhanced efficacy.
作用機序
The mechanism of action of 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to modulation of signaling pathways.
DNA Intercalation: Potential intercalation into DNA, affecting transcription and replication processes.
類似化合物との比較
Similar Compounds
Spiro[chromene-2,4’-piperidin]-4-(3H)-one: Lacks the hydroxyl group, which may affect its biological activity.
5-hydroxyspiro[chromene-2,4’-pyrrolidin]-4-(3H)-one: Similar structure but with a pyrrolidine ring instead of piperidine.
5-hydroxyspiro[chromene-2,4’-piperazin]-4-(3H)-one: Contains a piperazine ring, which may alter its chemical reactivity.
Uniqueness
The presence of the hydroxyl group in 5-hydroxyspiro[chromene-2,4’-piperidin]-4-(3H)-one imparts unique chemical and biological properties. This functional group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets and potentially increasing its solubility in aqueous environments.
特性
分子式 |
C13H15NO3 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
5-hydroxyspiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H15NO3/c15-9-2-1-3-11-12(9)10(16)8-13(17-11)4-6-14-7-5-13/h1-3,14-15H,4-8H2 |
InChIキー |
ZDYFZFREYIKWGA-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC12CC(=O)C3=C(C=CC=C3O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(Hydroxymethyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B11723349.png)





![1-(2,4-dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11723379.png)




![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride](/img/structure/B11723403.png)
